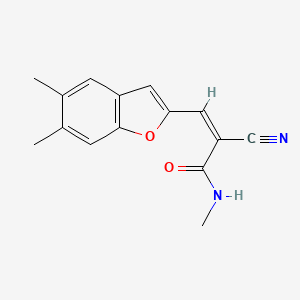

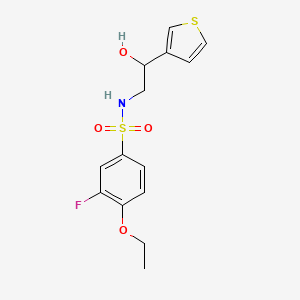

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide" appears to be a cyano-containing enamide with a benzofuran moiety. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related structures. For instance, the first paper discusses the use of a similar enamide structure, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, in the synthesis of various heterocyclic systems, which suggests that the compound may also be useful in synthesizing heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of enamides as reagents for the preparation of substituted heterocycles. In the first paper, the enamide is used to synthesize a range of pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones. The removal of protective groups is achieved through catalytic transfer hydrogenation or with hydrogen bromide in acetic acid, yielding various amino-substituted heterocycles . This suggests that the synthesis of "this compound" could potentially follow similar strategies, with modifications to accommodate the benzofuran and cyano functionalities.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a cyclopropane ring and various heterocyclic systems. The stereochemistry of the cyclopropane derivatives is noted to be cis, as described in the second paper, where the zinc enolate derived from dibromoketone reacts with cyanopropenoic acid derivatives to yield cyclopropane carboxylic acid derivatives as a single stereoisomer . This information could be relevant when considering the stereochemistry of the target compound, which also contains a double bond that could influence its stereochemical outcomes.

Chemical Reactions Analysis

The chemical reactions involving related structures demonstrate the reactivity of enamides with other compounds to form complex heterocycles. The first paper shows that enamides can be transformed into various heterocyclic systems with potential biological activity . The second paper illustrates the reactivity of zinc enolates with cyanopropenoic acid derivatives, leading to the formation of cyclopropane-containing compounds . These reactions highlight the potential of the compound to undergo similar transformations, possibly leading to novel heterocyclic structures with interesting properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly discussed in the provided papers, the properties of related compounds can offer some insights. The presence of the cyano group and the enamide moiety in the compound suggests that it may have polar characteristics and could participate in hydrogen bonding. The benzofuran ring may contribute to the compound's aromaticity and stability. The synthesis and reactions of similar compounds indicate that they may be sensitive to certain conditions, such as the presence of catalysts or strong acids, which could also apply to the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Benzofuranyl Derivatives : This compound and its derivatives are used in synthesizing various heterocyclic systems, such as pyran-2-ones, pyridazines, and pyridones, which are crucial in developing new chemical entities (Keshk, 2004).

- Reactions with Amides : The compound is involved in reactions with amides to create polyfunctional heterocyclic systems, a key process in organic synthesis and medicinal chemistry (Pizzioli et al., 1998).

Analytical Applications

- Colorimetric Sensing : Derivatives of this compound have been used in colorimetric sensing of fluoride anions, showcasing its potential in analytical chemistry for detecting specific ions (Younes et al., 2020).

Materials Science

- Metal-Organic Frameworks (MOFs) : The compound is employed in the synthesis of MOFs, which have applications in areas like gas storage, catalysis, and drug delivery (Sun et al., 2012).

- Polyamide Synthesis : It's also used in synthesizing polyamides from bio-based materials, indicating its role in developing sustainable polymers (Pardal et al., 2008).

Fluorescence and Photonics

- Two-Photon Excited Fluorescence : Research has been conducted on the two-photon excited fluorescence properties of aurone derivatives of this compound, relevant in fields like photonics and bioimaging (Ma et al., 2013).

- Fluorescent Molecular Thermometers : Derivatives of the compound are used in the development of fluorescent molecular thermometers, which are useful in various temperature-sensing applications (Uchiyama et al., 2003).

Propriétés

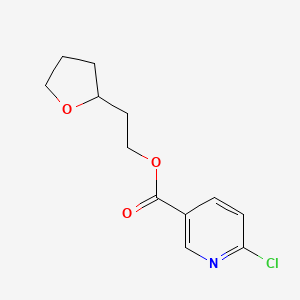

IUPAC Name |

(Z)-2-cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-4-11-6-13(19-14(11)5-10(9)2)7-12(8-16)15(18)17-3/h4-7H,1-3H3,(H,17,18)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOIGUCMEIOOBT-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C=C(C#N)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)OC(=C2)/C=C(/C#N)\C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)